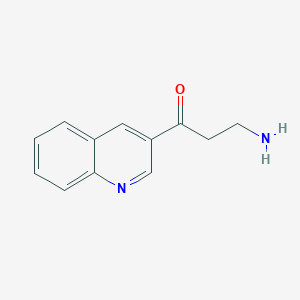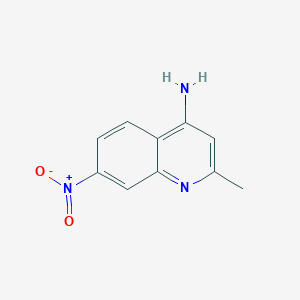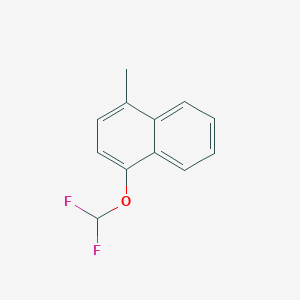
3-(Hydroxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. Chromen-4-one, also known as coumarin, is a naturally occurring compound found in many plants. The hydroxymethyl group at the 3-position and the dimethyl groups at the 2 and 6 positions make this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one typically involves the reaction of 2,6-dimethylphenol with formaldehyde under acidic conditions to form the hydroxymethyl group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to promote the formation of the chromen-4-one ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The chromen-4-one ring can be reduced to form a dihydrochromen-4-one derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2,6-dimethyl-4H-chromen-4-one.
Reduction: 3-(Hydroxymethyl)-2,6-dimethyl-4H-dihydrochromen-4-one.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: The parent compound of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one, known for its fragrance and use in perfumes.
4-Hydroxycoumarin: A derivative of coumarin with anticoagulant properties.
7-Hydroxycoumarin: Another coumarin derivative with potential therapeutic applications.
Uniqueness
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one is unique due to the presence of the hydroxymethyl group at the 3-position and the dimethyl groups at the 2 and 6 positions. These structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
62407-08-3 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C12H12O3/c1-7-3-4-11-9(5-7)12(14)10(6-13)8(2)15-11/h3-5,13H,6H2,1-2H3 |
Clave InChI |
IRWZFAZLADACPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=C(C2=O)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




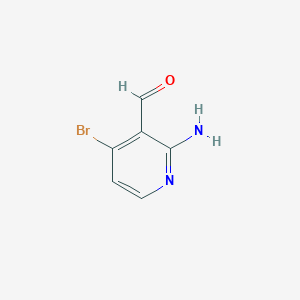
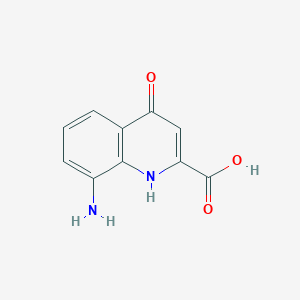
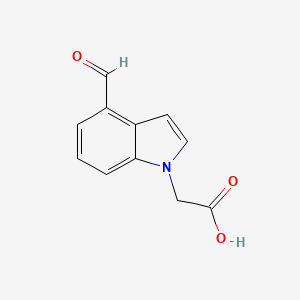
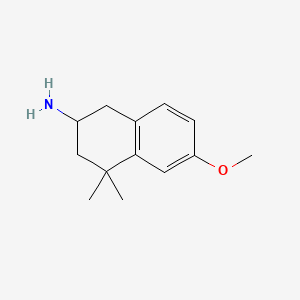



![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)

